molecular formula C20H20N2O3S B2856700 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide CAS No. 392703-17-2

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide

Cat. No. B2856700
CAS RN: 392703-17-2
M. Wt: 368.45
InChI Key: MUVIHHZJXBTCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide, also known as DPOEA, is a synthetic compound that has a wide range of applications in scientific research. It is a small molecule that can be used for various purposes, such as in the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. DPOEA has been studied extensively in the past few decades, and its various properties and applications have been explored. In

Scientific Research Applications

Anticancer Activity

A novel series of 4-arylsulfonyl-1,3-oxazoles, similar in structure to 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide, have shown promising results in anticancer activity. These compounds were evaluated against 59 cancer cell lines, demonstrating significant activity against specific cancer types, including glioblastoma and gliosarcoma. This indicates the potential of such compounds as leading candidates for further cancer research (Zyabrev et al., 2022).

Synthesis of Heterocycles

Research into the reaction of manganese(III) acetate with diphenyl disulphide has led to the formation of various cyclic products, including 4,5-dihydro-1,3-oxazoles, which are structurally related to the chemical . These reactions are significant in the synthesis of heterocycles, a key area in medicinal chemistry and the development of new pharmaceuticals (Samii et al., 1987).

Thermal Degradation Studies

The thermal degradation of modafinil and its derivatives, which share structural similarities with the subject compound, has been studied to understand their behavior under high-temperature conditions like those in gas chromatography-mass spectrometry (GC-MS). This research provides insights into the stability and degradation pathways of these compounds, which is crucial for their analysis and pharmaceutical applications (Dowling et al., 2017).

Chemical Structure and Selectivity

Research on analogues of modafinil, including those with sulfinylacetamide groups, has contributed to understanding the structural elements necessary for selectivity across monoamine transporters. This research is significant for developing drugs with targeted actions on specific neurotransmitter systems, which is crucial for treating various neurological disorders (Okunola-Bakare et al., 2014).

properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14(12-23)21-17(24)13-26-20-22-18(15-8-4-2-5-9-15)19(25-20)16-10-6-3-7-11-16/h2-11,14,23H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVIHHZJXBTCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.